molecular formula C16H29N2O4P B2585959 Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite CAS No. 1391728-01-0

Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite

Cat. No. B2585959
CAS RN: 1391728-01-0
M. Wt: 344.392
InChI Key: WEJZAWTVOQPXEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Synthesis Analysis

This compound is a reagent that contains an Alkyne group . It can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Molecular Structure Analysis

The molecular formula of this compound is C16H29N2O4P . The InChI code is 1S/C16H29N2O4P/c1-6-9-19-11-12-20-13-14-22-23(21-10-7-8-17)18(15(2)3)16(4)5/h1,15-16H,7,9-14H2,2-5H3 .


Chemical Reactions Analysis

As a click chemistry reagent, it contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 344.39 g/mol . It has a topological polar surface area of 64 Ų . The compound has 14 rotatable bonds .

Scientific Research Applications

Automated Incorporation in Synthetic Oligonucleotides

Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite has been utilized in the automated incorporation of polyethylene glycol into synthetic oligonucleotides. This modification alters the electrophoretic mobility and hydrophobicity of the oligonucleotides, which can be beneficial in various biological and medical applications (Ja¨schke et al., 1993).

Synthesis of Non-Natural Sequence-Encoded Polymers

This compound plays a crucial role in the synthesis of non-natural sequence-encoded polymers. By using iterative phosphoramidite protocols, researchers have synthesized sequence-defined non-natural polyphosphates, which are essential for the development of new macromolecular structures with potential applications in data storage and biotechnology (Al Ouahabi et al., 2015).

Oligoribonucleotide Synthesis

The chemical has been used in the synthesis of fully modified oligonucleotide sequences containing 2′-O-propargylribonucleotides, which are important for antisense applications. These modified oligonucleotides show increased thermal stability in RNA duplexes, making them valuable in genetic research and therapy (Grøtli et al., 1998).

Development of Poly(ethylene glycol)-Based Bioconjugates

Researchers have synthesized novel propargyl-ended heterobifunctional poly(ethylene glycol) (PEG) derivatives, which are significant for the development of PEG-based bioconjugates in biomedical applications. These derivatives provide functional groups that can be utilized for further modifications and conjugations in drug delivery systems (Lu & Zhong, 2010).

pH Responsive Synthetic Polypeptides

The compound is integral in creating pH responsive synthetic polypeptides. These materials, which change solubility or self-assemble into micelles in response to pH changes, have potential applications in drug and gene delivery systems (Engler et al., 2011).

properties

IUPAC Name

3-[[di(propan-2-yl)amino]-[2-(2-prop-2-ynoxyethoxy)ethoxy]phosphanyl]oxypropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N2O4P/c1-6-9-19-11-12-20-13-14-22-23(21-10-7-8-17)18(15(2)3)16(4)5/h1,15-16H,7,9-14H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJZAWTVOQPXEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OCCOCCOCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N2O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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